molecular formula C14H21NO5S B6632559 (2R)-2-[(4-tert-butylphenyl)sulfonylamino]-4-hydroxybutanoic acid

(2R)-2-[(4-tert-butylphenyl)sulfonylamino]-4-hydroxybutanoic acid

カタログ番号 B6632559
分子量: 315.39 g/mol
InChIキー: QIRFGGJBUSWCPL-GFCCVEGCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2R)-2-[(4-tert-butylphenyl)sulfonylamino]-4-hydroxybutanoic acid, also known as TBC3711, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of cancer and other diseases. TBC3711 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

作用機序

(2R)-2-[(4-tert-butylphenyl)sulfonylamino]-4-hydroxybutanoic acid inhibits glutaminase by binding to a specific site on the enzyme, known as the allosteric site. This binding causes a conformational change in the enzyme, which reduces its activity. Glutaminase inhibition leads to a decrease in the levels of glutamate and other metabolites that are important for cancer cell growth and survival. This compound has been shown to be selective for glutaminase and does not target other enzymes involved in glutamine metabolism.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. This compound has been shown to reduce the levels of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause damage to cellular components and contribute to the development of cancer and other diseases. This compound has also been shown to reduce inflammation in cells and tissues.

実験室実験の利点と制限

(2R)-2-[(4-tert-butylphenyl)sulfonylamino]-4-hydroxybutanoic acid has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. This compound has also been shown to be selective for glutaminase and does not target other enzymes involved in glutamine metabolism. However, this compound has some limitations for lab experiments. It is a relatively new compound and there is limited information on its stability and solubility. Additionally, this compound has not been extensively tested in vivo and its pharmacokinetics and toxicity are not well understood.

将来の方向性

For the development of (2R)-2-[(4-tert-butylphenyl)sulfonylamino]-4-hydroxybutanoic acid include optimizing the synthesis method, evaluating its pharmacokinetics and toxicity in vivo, and testing it in combination with other anti-cancer drugs.

合成法

The synthesis of (2R)-2-[(4-tert-butylphenyl)sulfonylamino]-4-hydroxybutanoic acid involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The starting material for the synthesis is 4-tert-butylphenylsulfonyl chloride, which is reacted with 2-amino-4-hydroxybutyric acid to form the intermediate compound. The intermediate compound is then coupled with (R)-2-amino-3-hydroxybutyric acid in the presence of a coupling agent to form this compound. The synthesis of this compound has been optimized to ensure high yield and purity.

科学的研究の応用

(2R)-2-[(4-tert-butylphenyl)sulfonylamino]-4-hydroxybutanoic acid has been extensively studied in preclinical models of cancer, including breast, lung, and colon cancer. In these studies, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting the enzyme glutaminase. Glutaminase is an important enzyme that is required for the metabolism of glutamine, a key nutrient for cancer cells. By inhibiting glutaminase, this compound can starve cancer cells of the nutrients they need to grow and divide.

特性

IUPAC Name

(2R)-2-[(4-tert-butylphenyl)sulfonylamino]-4-hydroxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5S/c1-14(2,3)10-4-6-11(7-5-10)21(19,20)15-12(8-9-16)13(17)18/h4-7,12,15-16H,8-9H2,1-3H3,(H,17,18)/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRFGGJBUSWCPL-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC(CCO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N[C@H](CCO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。